Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Description
This compound is a carbamic acid benzyl ester derivative featuring a cyclopropyl group attached to a pyrrolidine scaffold. The pyrrolidine ring is substituted at the 1-position with a 2-hydroxyethyl group and at the 2-position with a methylene bridge connecting to the carbamic acid moiety.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(19)13-20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXWQNGUQXTID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117002 | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353956-28-1 | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353956-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-cyclopropyl-N-[[1-(2-hydroxyethyl)-2-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a cyclopropyl group, a pyrrolidine moiety, and a carbamate functional group, which are significant for its therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is C17H24N2O3, with a molecular weight of approximately 304.39 g/mol. Its IUPAC name reflects its complex structure, indicating the presence of multiple functional groups that contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly those involved in neurological pathways. Preliminary studies suggest that similar compounds may exhibit interactions with serotonin and dopamine receptors, which could be crucial for their effects on mood and cognition .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential. Research indicates that compounds with structural similarities can influence ATPase activity in P-glycoprotein (P-gp), a key player in drug transport across cell membranes . This suggests that the compound may affect drug absorption and distribution.
Case Studies and Research Findings
Recent studies have explored the effects of similar compounds on various biological systems:
- Anticancer Activity : Analogous structures have shown promising anticancer properties, particularly through mechanisms involving apoptosis induction in tumor cells. For instance, a related compound demonstrated improved cytotoxicity in hypopharyngeal tumor models compared to standard treatments .
- Neuroprotective Effects : Investigations into compounds with similar scaffolds have revealed potential neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's. These compounds often inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation .
- Antimicrobial Properties : Some derivatives of carbamate esters have been evaluated for their antibacterial and antifungal activities, showing effectiveness against Gram-positive bacteria and fungi . This broad spectrum of activity highlights the potential utility of this compound in infectious disease management.
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate | C10H19NO3 | Lacks pyrrolidine | Moderate antibacterial activity |
| (S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester | C12H25N3O2 | Contains amino group | Enhanced cholinesterase inhibition |
| Cyclopropyl-N-methyl-N-(1-hydroxyethyl)carbamate | C11H19N3O3 | Alternative nitrogen substitution | Potential neuroprotective effects |
This comparative analysis indicates that while this compound shares structural features with other biologically active compounds, its unique combination of functional groups may offer distinct therapeutic advantages.
Chemical Reactions Analysis
Benzyl Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:
-
Basic hydrolysis : Achieved with NaOH/MeOH (1:1 v/v) at 60°C for 4–6 hours, yielding cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid.
-
Catalytic hydrogenolysis : Using Pd/C under H₂ (1 atm) in ethanol selectively cleaves the benzyl ester without affecting the cyclopropane .
Table 1: Hydrolysis Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Basic hydrolysis | NaOH/MeOH, 60°C, 4–6 h | Carboxylic acid derivative | 85–92 |
| Hydrogenolysis | Pd/C, H₂, EtOH, rt, 12 h | Deprotected carbamic acid | 78–84 |
Transesterification
The benzyl ester participates in transesterification with alcohols under catalytic conditions:
-
Triethylamine-mediated reactions : Benzyne intermediates enable ester exchange with primary/secondary alcohols at room temperature .
-
Example: Reaction with ethanolamine in toluene at 100°C produces hydroxyethyl ester derivatives (yield: 72%) .
Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl substituent on the pyrrolidine ring is susceptible to oxidation:
-
Jones reagent (CrO₃/H₂SO₄) : Converts the –CH₂CH₂OH group to a ketone (–COCH₃) at 0°C .
-
Swern oxidation : Oxidizes the alcohol to an aldehyde without over-oxidation .
Cyclopropane Ring-Opening
The strained cyclopropane ring undergoes electrophilic or radical-induced cleavage:
-
HCl-mediated opening : Forms a chlorinated pyrrolidine derivative via carbocation intermediates .
-
Transition metal catalysis : Pd(0) complexes induce ring-opening to generate allylic amines .
Table 2: Cyclopropane Reactivity
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| HCl (g), CH₂Cl₂ | Chloropyrrolidine | High |
| Pd(PPh₃)₄, Et₃N | Allylic amine | Moderate |
Carbamate Hydrolysis
The carbamate linkage (–NHCOO–) hydrolyzes under strong acidic or basic conditions:
-
H₂SO₄ (2M) : Cleaves the carbamate to yield cyclopropylamine and CO₂ .
-
LiAlH₄ reduction : Converts the carbamate to a methylamine derivative .
Pyrrolidine Functionalization
The pyrrolidine nitrogen undergoes alkylation or acylation:
Cross-Coupling Reactions
The cyclopropane moiety participates in Pd-catalyzed couplings:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs, differing in substituent positions, heterocyclic cores, and functional groups. Below is a systematic comparison:
Positional Isomers
- Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (): Difference: The methylene bridge is attached to the pyrrolidine 3-position instead of 2. Impact: Altered steric and electronic environments may affect binding affinity to biological targets.
Heterocyclic Core Modifications
- Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (): Difference: Pyrrolidine (5-membered ring) is replaced with piperidine (6-membered ring), and the methylene bridge is at the 4-position. Molecular weight increases to 332.44 g/mol compared to the pyrrolidine analog .
Ester Group Variations
Functional Group Substitutions
- [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (): Difference: The 2-hydroxyethyl group is replaced with a 2-aminoethyl group.
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (): Difference: A chloroacetyl group replaces the hydroxyethyl substituent. However, toxicity risks associated with chloroacetyl groups must be considered .
Structural Analogs with Azetidine or Imidazo-Pyrrolo-Pyrazine Cores
- N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid, benzyl ester (): Difference: Azetidine (4-membered ring) replaces pyrrolidine, with additional phenyl and carbonyl groups. The phenyl group may enhance lipophilicity and π-π stacking interactions .
- Imidazo-pyrrolo-pyrazine derivatives ():
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Metabolic Stability : Benzyl esters (e.g., target compound) are more labile to hydrolysis than tert-butyl esters, making them suitable for prodrug strategies .
- Solubility: Aminoethyl-substituted analogs () may exhibit improved aqueous solubility compared to hydroxyethyl derivatives due to amine protonation .
- Synthetic Challenges : Discontinued status of some analogs () hints at difficulties in synthesis or purification, possibly due to steric hindrance or instability .
Q & A
What are the recommended synthetic routes for Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester in academic research?
Basic Research Question
Methodological Answer:
The synthesis of this compound involves multi-step coupling reactions. A validated approach includes:
- Stepwise functionalization : Introducing the cyclopropyl group via carbamate coupling, as seen in analogous benzyl carbamate derivatives (e.g., using benzyl-(5-hydroxy-pentyl)-carbamic acid benzyl ester with N-iodosuccinimide (NIS) and TMSOTf as activators) .
- Palladium-catalyzed cross-coupling : For stereochemical control, the Heck reaction (as in ) can be adapted for aryl or heteroaryl substitutions, leveraging palladium catalysts to couple pyrrolidine derivatives with cyclopropane-containing intermediates .
Critical Considerations : Optimize reaction solvents (toluene/dioxane mixtures improve α:β selectivity ), and monitor intermediates via TLC or HPLC .
Which analytical techniques are most effective for characterizing the molecular structure of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR resolves cyclopropane ring protons (δ 0.5–1.5 ppm) and carbamate carbonyl signals (δ 150–160 ppm), as validated in structurally similar compounds like benzyl carbamates .
- X-ray Crystallography : Single-crystal analysis (e.g., as in ) confirms stereochemistry, particularly for the pyrrolidin-2-ylmethyl and hydroxyethyl groups. Crystallization conditions (e.g., slow evaporation in DCM/hexane) are critical .
- Chromatography : Reverse-phase HPLC with UV detection (retention time ~6–8 min) and GC-MS (using BAMEs columns) assess purity (>98% area% required for pharmacological studies) .
How can researchers optimize the stereochemical outcomes during the synthesis of this compound?
Advanced Research Question
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-pyrrolidine derivatives) to control the hydroxyethyl group’s configuration .
- Solvent and Catalyst Selection : Polar aprotic solvents (DMF or acetonitrile) with TMSOTf enhance α-anomer formation (α:β = 5:1 in ). Adjusting catalyst loading (0.5–2 mol% Pd) in cross-coupling reactions minimizes racemization .
- Dynamic Kinetic Resolution : For cyclopropane ring formation, employ Rh(II) catalysts to bias ring-closing stereochemistry, as observed in strained cyclic systems .
What strategies are employed to resolve contradictions in purity assessment data obtained from different chromatographic methods?
Advanced Research Question
Methodological Answer:
- Cross-Validation : Compare retention times (HPLC) and mass fragmentation patterns (GC-MS) with authentic standards. For example, reports phthalate esters at 6.93% area%, requiring baseline separation from carbamate byproducts .
- Standard Spiking : Add known impurities (e.g., benzyl alcohol or cyclopropane dicarboxylates) to assess column recovery rates. Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile) to resolve co-eluting peaks .
- Quantitative NMR : Use ERETIC2 or qNMR with maleic acid as an internal standard to validate area% discrepancies .
What are the key stability considerations for storing and handling this compound in laboratory settings?
Basic Research Question
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Desiccants (silica gel) mitigate moisture-induced degradation .
- Handling Protocols : Avoid prolonged exposure to light (UV-sensitive cyclopropane ring) and acidic/basic conditions. Use amber vials for solutions .
- Waste Management : Segregate waste containing cyclopropane or pyrrolidine moieties for incineration by certified biohazard disposal firms, per EPA guidelines .
How does the introduction of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
- Steric and Electronic Effects : The cyclopropane ring’s strain increases electrophilicity at the carbamate carbonyl, facilitating nucleophilic attacks (e.g., amidation or esterification) .
- Ring-Opening Side Reactions : Monitor for undesired ring-opening under high-temperature or strongly acidic conditions. Stabilize with bulky ligands (e.g., PPh3 in Pd-mediated reactions) .
- Applications in Drug Design : The cyclopropyl group enhances metabolic stability (reducing CYP450 oxidation) and improves binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
What methodological approaches are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD, kon/koff) with target proteins like proteases or GPCRs .
- Molecular Dynamics (MD) Simulations : Model the cyclopropane-pyrrolidine scaffold’s conformational flexibility to predict binding poses. Validate with X-ray co-crystallography .
- In Vitro Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify inhibitory activity. IC50 values <10 nM indicate high potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
